Crinitol

Description

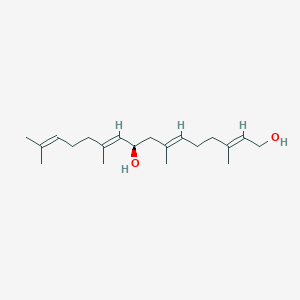

Structure

3D Structure

Properties

CAS No. |

60346-04-5 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(2E,6E,9R,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,9-diol |

InChI |

InChI=1S/C20H34O2/c1-16(2)8-6-10-18(4)14-20(22)15-19(5)11-7-9-17(3)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-12+,18-14+,19-11+/t20-/m0/s1 |

InChI Key |

FVDBKWBFRSVIAW-UJXSZHEFSA-N |

SMILES |

CC(=CCCC(=CC(CC(=CCCC(=CCO)C)C)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/[C@@H](C/C(=C/CC/C(=C/CO)/C)/C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(CC(=CCCC(=CCO)C)C)O)C)C |

Synonyms |

crinitol |

Origin of Product |

United States |

Origin and Isolation Methodologies for Crinitol

Diverse Natural Sources of Crinitol

The primary known sources of this compound are marine brown algae, although the potential for its presence in other biological origins remains an area for future investigation.

Marine brown algae (Phaeophyceae) are well-established sources of this compound. Several species within this class have been identified as containing this compound.

Key marine brown algae species reported to contain this compound include:

Sargassum tortile : This species has been identified as containing this compound, which was noted as a principal antibacterial agent within this alga. comparewords.comnih.gov

Cystoseira crinita : Historically significant as the source from which this compound was first isolated in 1976. nih.govmdpi.comtandfonline.commdpi.com

Cystoseira brachycarpa : this compound has also been reported in this Cystoseira species. nih.gov

Sargassum siliquastrum : This brown alga is another documented source of this compound. nih.gov

These findings highlight the prevalence of this compound within the Sargassaceae family and other related brown algae.

Here is a summary of reported brown algae sources of this compound:

| Algal Species | Family | Reference |

| Sargassum tortile | Sargassaceae | comparewords.comnih.gov |

| Cystoseira crinita | Cystoseiraceae | nih.govmdpi.comtandfonline.commdpi.com |

| Cystoseira brachycarpa | Cystoseiraceae | nih.gov |

| Sargassum siliquastrum | Sargassaceae | nih.gov |

Currently, marine brown algae are the primary well-documented natural sources of this compound in the provided information. While other biological origins are not explicitly detailed in the search results, ongoing and future research may potentially identify additional sources.

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from complex biological matrices like brown algae necessitates the use of efficient extraction and purification techniques.

The initial step in isolating natural compounds from marine algae typically involves solvent extraction to obtain crude extracts. Various solvents and solvent mixtures are employed based on the polarity of the target compounds and the nature of the algal matrix.

Reported solvent extraction methods for obtaining brown algae extracts that may contain this compound include:

Extraction with mixtures of acetone (B3395972) and dichloromethane, followed by methanol. koreascience.krcapes.gov.br

Extraction with ethanol. vliz.be

Sequential extraction with solvents of increasing polarity, such as hexane, followed by dichloromethane/methanol mixtures. ifremer.frvliz.be

These methods aim to solubilize the lipophilic compounds, including diterpenes like this compound, present in the algal biomass.

Following initial extraction, chromatographic techniques are crucial for the purification of this compound from the complex crude extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Chromatographic strategies employed in the isolation and purification of this compound or similar compounds from brown algae extracts include:

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation and purification of natural products. It has been utilized in the analysis and purification of fractions obtained from brown algae extracts. koreascience.krifremer.frvliz.beresearchgate.net

Recycle-HPLC : Recycle-HPLC is a powerful technique that enhances separation efficiency by repeatedly passing the eluent through the same column. This method has been specifically applied to the resolution of this compound enantiomers, highlighting its utility in achieving high purity for compounds with similar chromatographic properties. scispace.comresearchgate.netikm.org.my

Solid Phase Extraction (SPE) : SPE is often used as a preliminary purification step to fractionate crude extracts based on polarity before more advanced chromatographic techniques are applied. ifremer.frvliz.be

Centrifugal Partition Chromatography (CPC) : CPC, a liquid-liquid chromatography technique, has been used for the isolation of bioactive compounds from Sargassum siliquastrum, demonstrating its potential in purifying compounds from brown algae extracts. gilson.comnih.gov

These advanced chromatographic techniques, often used in combination, are essential for isolating pure this compound from the complex mixtures obtained during the initial extraction of marine brown algae.

Here is a summary of isolation and purification techniques mentioned in the context of this compound or brown algae extracts:

| Technique | Application in this compound/Algae Isolation | Reference |

| Solvent Extraction | Initial extraction of compounds from dried algal material | koreascience.krcapes.gov.brvliz.beifremer.frvliz.be |

| Solid Phase Extraction | Preliminary fractionation of crude extracts | ifremer.frvliz.be |

| HPLC | Separation and purification of compounds from extracts | koreascience.krifremer.frvliz.beresearchgate.net |

| Recycle-HPLC | Enhanced separation, specifically used for this compound enantiomer resolution | scispace.comresearchgate.netikm.org.my |

| CPC | Isolation of bioactive compounds from brown algae | gilson.comnih.gov |

Structural Elucidation and Spectroscopic Characterization of Crinitol

Strategies for Stereochemical Assignment of Crinitol (e.g., (2E,6E,9R,10E) configuration)

Determining the stereochemistry of acyclic diterpenes like this compound, which contain multiple double bonds and chiral centers, requires specific strategies. The reported configuration for this compound includes (2E,6E,9R,10E) rsc.orgnih.govacs.org. This indicates the geometry of the double bonds at positions 2, 6, and 10 are E (entgegen), and the absolute configuration at the chiral center at position 9 is R.

Strategies for assigning double bond geometry often involve analysis of coupling constants in ¹H NMR spectra, particularly for vinylic protons. Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide through-space correlations that help confirm the relative positions of substituents around a double bond.

The absolute configuration of chiral centers, such as the hydroxyl-bearing carbon at position 9 in this compound, can be determined using methods like the modified Mosher's method or by comparison of optical rotation data with known compounds. acs.org In the case of this compound, the (9R) configuration has been established. acs.org

Advanced Nuclear Magnetic Resonance Spectroscopy for this compound Structure Determination

NMR spectroscopy is a powerful tool for the comprehensive structural analysis of organic molecules. research-solution.com Both one-dimensional and two-dimensional NMR techniques are crucial in elucidating the structure of this compound. researchgate.netresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY – if applicable)

Two-dimensional (2D) NMR experiments provide correlations between nuclei, which are essential for piecing together the structure of a molecule. princeton.edujeoljason.comnih.govgithub.io

COSY (COrrelation SpectroscopY): COSY spectra show correlations between protons that are coupled to each other through typically two or three bonds. princeton.edugithub.iolibretexts.org This helps in establishing proton spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond correlations). princeton.edugithub.io HMQC/HSQC data are crucial for assigning proton signals to their corresponding carbons and determining the types of carbon atoms (CH₃, CH₂, CH).

HMBC (Heteronuclear Multiple Bond Coherence): HMBC spectra reveal correlations between protons and carbons that are separated by typically two to four bonds. princeton.edugithub.io These long-range correlations are invaluable for connecting different parts of the molecule and confirming the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edulibretexts.org NOESY is particularly useful for determining relative stereochemistry, such as the E or Z geometry of double bonds and the conformation of flexible chains.

The application of these 2D NMR techniques allows for the comprehensive assignment of all proton and carbon signals and the complete elucidation of the this compound structure, including the positions of double bonds, hydroxyl groups, and methyl branches. researchgate.net

Mass Spectrometry Applications in this compound Structural Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structural features. research-solution.com

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically to several decimal places. bioanalysis-zone.comnih.govnih.govlcms.cz This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS data can confirm its molecular formula, C₂₀H₃₄O₂, by matching the experimentally determined mass-to-charge ratio (m/z) with the calculated exact mass for this formula. rsc.org For example, the HRMS (EI) for C₁₅H₂₂O₂ (a potential fragment or related compound) requires m/z = 234.1619 and was found to be 234.1626 in one study, demonstrating the accuracy of the technique for related structures. rsc.org

Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) typically produces a molecular ion (M⁺) and a series of fragment ions. mdpi.com The fragmentation pattern, which is the set of m/z values and relative abundances of these fragment ions, is characteristic of the compound's structure. By analyzing the mass differences between the molecular ion and the fragment ions, and between the fragment ions themselves, chemists can deduce the presence of specific functional groups and the way the molecule breaks apart under electron ionization. mdpi.com

For this compound, fragmentation would likely involve the cleavage of carbon-carbon bonds in the acyclic chain and the loss of functional groups like water (-H₂O) from the hydroxyl groups. cmfri.org.in Analyzing these fragmentation pathways provides corroborating evidence for the proposed structure derived from NMR data. For instance, the loss of a methyl group (15 Da), water (18 Da), or larger fragments corresponding to isoprene (B109036) units (C₅H₈, 68 Da) or parts thereof would be expected and observed in the mass spectrum, supporting the diterpene structure. While specific detailed fragmentation patterns for this compound were not extensively detailed in the search results beyond general mentions cmfri.org.inmdpi-res.comresearchgate.net, the principle of using fragmentation analysis to support structural assignments is a standard practice in mass spectrometry.

Chiroptical Spectroscopy for Absolute Configuration of this compound (e.g., Optical Rotatory Dispersion)

Chiroptical spectroscopy, encompassing techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful tool for determining the absolute configuration of chiral molecules. biologic.netslideshare.nettaylorfrancis.com ORD measures the variation in optical rotation of a substance with changing wavelength of light. biologic.netslideshare.netwikipedia.org This phenomenon arises because optically active substances transmit left and right circularly polarized light at different velocities, a property known as circular birefringence. wikipedia.org

For this compound, which possesses chiral centers, chiroptical spectroscopy, particularly ORD, can provide crucial information about the three-dimensional arrangement of atoms around these centers. The (R-(E,E,E)) nomenclature associated with this compound suggests a specific configuration at its chiral center, which is the R configuration. ontosight.ainih.gov The characteristic wavelength dependence of optical rotation observed in an ORD spectrum can be analyzed, especially in regions near absorption bands where anomalous dispersion (the Cotton effect) occurs, to assign absolute stereochemistry. biologic.netslideshare.net While specific detailed ORD data for this compound were not extensively found in the immediate search results, the principle of using ORD to confirm or determine the absolute configuration of chiral molecules like this compound is well-established in structural elucidation studies. slideshare.netwikipedia.org

X-ray Crystallography for Definitive this compound Structure (if applicable)

X-ray crystallography is considered the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.orgcrelux.com This technique involves obtaining a high-quality crystal of the substance, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. nih.govwikipedia.org The pattern of diffracted spots provides information about the crystal's packing symmetry and unit cell dimensions, while the intensities of these spots are used to calculate electron density maps, from which the positions of atoms and their chemical bonds can be determined. nih.govwikipedia.org

Biosynthetic Pathways and Enzymology of Crinitol

Precursor Incorporation Studies in Crinitol Biosynthesis

While specific detailed precursor incorporation studies directly elucidating this compound biosynthesis are not extensively detailed in the search results, the derivation of this compound from geranylgeraniol (B1671449) (GGOH) is strongly suggested. researchgate.netmdpi.comnih.govscribd.com Geranylgeraniol is a common precursor for many diterpenes found in brown algae. researchgate.netdntb.gov.ua The presence of this compound alongside other geranylgeraniol-derived diterpenoids in species like Bifurcaria bifurcata and Cystoseira crinita supports its origin from this central diterpene precursor. researchgate.netnih.gov In some organisms, geranylgeraniol itself can accumulate, and its oxidation products, which could include compounds like this compound, might represent catabolic processes. scribd.com

Proposed Biosynthetic Cascade of this compound

This compound is described as a linear diterpenoid alcohol. researchgate.netsemanticscholar.org The biosynthesis of linear diterpenoids typically proceeds from the head-to-tail condensation of four isoprene (B109036) units, mediated by prenyltransferases, to form geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic cascade for this compound would likely involve the formation of GGPP, followed by enzymatic modifications such as hydrolysis of the pyrophosphate group and specific hydroxylations and double bond isomerizations to yield the characteristic structure of this compound. The linear nature of this compound suggests that it does not undergo the cyclization steps common in the biosynthesis of many other diterpene classes. The presence of hydroxyl groups at specific positions indicates enzymatic oxidation steps are involved in the later stages of the pathway.

Chemoenzymatic Approaches to this compound Pathway Elucidation

Chemoenzymatic approaches, which combine chemical synthesis steps with enzymatic transformations, are powerful tools for elucidating biosynthetic pathways and synthesizing complex molecules. nih.govnih.govrsc.org While the provided search results mention the total synthesis of this compound using chemical methods, including zirconium-mediated reactions rsc.orglookchem.comcolab.ws, and discuss chemoenzymatic synthesis in other contexts nih.govnih.govrsc.org, there is no specific information detailing the application of chemoenzymatic approaches directly to the elucidation of the this compound biosynthetic pathway in algae. Such an approach could potentially involve using isotopically labeled precursors and enzymes from this compound-producing organisms in controlled in vitro or in vivo experiments to track intermediates and identify enzymatic steps.

Chemical Synthesis and Derivatization of Crinitol

Total Synthesis Strategies for Crinitol

The linear and stereochemically defined structure of this compound presents unique challenges and opportunities for its total synthesis. Researchers have devised elegant strategies to control the geometry of the trisubstituted double bonds and the stereochemistry of the tertiary alcohol.

A logical retrosynthetic analysis of this compound (1) hinges on the disconnection of key carbon-carbon bonds to simplify the molecule into readily available starting materials. A key disconnection can be made at the C9-C10 bond, which is formed in the forward synthesis by the addition of an organometallic species to an aldehyde. This leads back to a C9 aldehyde precursor and a C10 nucleophile.

Further simplification of the main carbon chain can be envisioned through disconnections that align with the iterative construction of the isoprenoid units. This approach would ultimately lead to smaller, more fundamental building blocks, such as geraniol (B1671447) or other simple terpenes, from which the carbon skeleton can be assembled.

A notable and efficient total synthesis of this compound has been achieved utilizing organozirconium chemistry. rsc.org This strategy employs a tandem reaction sequence that rapidly assembles the carbon skeleton with excellent control over stereochemistry.

The key steps in this zirconium-mediated route are:

Formation of an Unsaturated Zirconacycle: The synthesis begins with the zirconium-mediated intramolecular co-cyclization of an α,ω-enyne to form a zirconacyclopentene. This step establishes the foundational ring structure from which the linear chain is elaborated.

Insertion of a Methallyl Carbenoid: A methallyl carbenoid is then inserted into the zirconacycle. This insertion expands the organozirconium species and introduces a key structural motif of the this compound backbone.

Addition to an Aldehyde: The resulting organozirconium intermediate undergoes a stereoselective addition to an aldehyde. This step forms a crucial carbon-carbon bond and sets the stereochemistry of the tertiary alcohol at C10.

This tandem approach is highly convergent and allows for the construction of the complex carbon skeleton of this compound from four separate components in a single reaction sequence, with complete control over the geometry of both double bonds. rsc.org

In the multistep synthesis of a complex molecule like this compound, the use of protecting groups is essential to mask reactive functional groups and ensure that reactions occur at the desired positions. While the specifics of the protecting groups used in the zirconium-mediated synthesis are not extensively detailed in the primary literature, the mention of a "selectively-protected aglycone" in a related synthesis suggests a strategic application of such groups. rsc.orgrsc.org

Given the presence of hydroxyl groups in the precursors and the final product, common protecting groups for alcohols would likely be employed. These could include:

| Protecting Group | Abbreviation | Conditions for Removal |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | Fluoride ion (e.g., TBAF) or acid |

| Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Acetate ester | Ac | Base or acid hydrolysis |

The choice of protecting group would be dictated by its stability to the reaction conditions of the subsequent steps and the mildness of the conditions required for its eventual removal.

Semisynthesis Approaches to this compound and its Analogues (e.g., from related terpenoids)

Semisynthesis, which starts from a readily available natural product that is structurally related to the target molecule, can offer a more efficient route to this compound and its analogues. A plausible precursor for the semisynthesis of this compound is the acyclic monoterpene alcohol, geraniol. researchgate.netnih.gov Geraniol shares the same initial carbon skeleton as the corresponding portion of this compound.

A potential semisynthetic strategy could involve:

Chain Elongation: Extending the carbon chain of geraniol through the addition of isoprene (B109036) units.

Functional Group Manipulation: Introducing the necessary hydroxyl group at the C10 position and establishing the correct double bond geometries.

This approach could significantly reduce the number of steps required compared to a total synthesis from simple starting materials.

Synthetic Modifications and Derivatization of this compound

The synthesis of this compound analogues is crucial for understanding the relationship between its chemical structure and biological activity.

While extensive SAR studies on this compound are not widely reported, its known antibacterial activity provides a basis for targeted synthetic modifications. nih.gov The this compound molecule possesses two allylic alcohol groups, which are susceptible to oxidation. nih.gov This suggests that these hydroxyl groups are key features for its biological function.

Future SAR studies could explore the following modifications:

Modification of the Hydroxyl Groups: Esterification or etherification of the hydroxyl groups to investigate their importance in binding to biological targets.

Alteration of the Carbon Skeleton: Synthesis of analogues with different chain lengths or altered double bond positions to probe the spatial requirements for activity.

Introduction of Different Functional Groups: Replacing the hydroxyl groups with other functionalities, such as halogens or amino groups, to explore electronic and steric effects.

By synthesizing and evaluating the biological activity of such analogues, a more detailed understanding of the pharmacophore of this compound can be developed, potentially leading to the discovery of more potent antibacterial agents.

Synthesis of Biologically Active this compound Derivatives Explored

While the acyclic diterpene alcohol this compound, naturally found in marine brown algae such as Sargassum tortile, has demonstrated notable antibacterial properties, research into the synthesis of its biologically active derivatives remains a largely unexplored area. Current scientific literature primarily focuses on the inherent antimicrobial activity of the natural compound itself, with limited information available on the chemical synthesis and biological evaluation of novel this compound derivatives.

This compound has been identified as a principal antibacterial agent against various Gram-positive bacteria. nih.gov Studies have shown it to be particularly effective against Propionibacterium acnes, while showing lesser activity against Staphylococcus aureus. nih.gov

Investigations into enhancing the bioactivity of this compound have not focused on the creation of new derivatives through chemical synthesis. Instead, research has explored the synergistic effects of combining this compound with other substances. For instance, the antibacterial activity of this compound was significantly enhanced when combined with synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). nih.gov This potentiation is thought to result from the antioxidants protecting this compound's two easily oxidizable allylic alcohol groups, thereby retarding its oxidative destruction. nih.gov

The synergistic activity was most pronounced against Streptococcus mutans, a bacterium implicated in dental caries. nih.gov Interestingly, this compound was also found to enhance the antibacterial effects of BHA and BHT against this particular bacterium. nih.gov

Despite these findings on the potentiation of its natural activity, there is a conspicuous absence of published research detailing the synthesis of this compound esters, ethers, or other analogs and the subsequent evaluation of their biological activities. Comprehensive searches for studies on the synthesis of this compound derivatives with potential antibacterial, antifungal, or cytotoxic properties have not yielded specific results. Therefore, the synthesis of biologically active this compound derivatives represents a promising yet currently undeveloped field of study.

Interactive Data Table: Potentiation of this compound's Antibacterial Activity

| Compound/Combination | Target Bacteria | Observed Effect |

| This compound | Gram-positive bacteria | Principal antibacterial agent |

| This compound + BHA | Streptococcus mutans | Significantly enhanced activity |

| This compound + BHT | Streptococcus mutans | Significantly enhanced activity |

Mechanistic Investigations of Crinitol Biological Activities

Cellular and Molecular Targets of Crinitol

Detailed information regarding the specific cellular and molecular targets of this compound is not extensively documented in current scientific literature. While its biological activities, particularly antimicrobial effects, are recognized, the precise receptors, proteins, or other cellular components it directly binds to or modulates to elicit these effects remain an area for further investigation.

Elucidation of this compound Signaling Pathways

The specific signaling pathways that are modulated by this compound have not been fully elucidated in the available research. Scientific studies have yet to definitively link this compound's mechanism of action to the modulation of well-established signaling cascades such as MAPK, PI3K/Akt, or NF-κB pathways, which are common in cellular responses to external stimuli. nih.govnih.govnih.gov Elucidating these pathways is a necessary next step in understanding its complete biological profile.

Biochemical Modulations by this compound

Enzyme Inhibition/Activation Profiling (e.g., COX-1, α-glucosidase, α-amylase)

The inhibitory or activating effects of this compound on key enzymes such as cyclooxygenase-1 (COX-1), α-glucosidase, and α-amylase are not widely reported in the scientific literature. nih.govnih.govnih.govnih.gov While these enzymes are significant targets for anti-inflammatory and anti-diabetic drugs, specific assays to determine this compound's interaction with them have not been a primary focus of the available studies. youtube.comnih.govyoutube.commdpi.com

Gene Expression Regulation (if applicable)

Currently, there is a lack of specific research data detailing the effects of this compound on the regulation of gene expression. Studies have not yet identified specific genes or groups of genes whose transcription is significantly altered by exposure to this compound.

Advanced Biological Assays for this compound Mechanism of Action

Anti-inflammatory Activity

Detailed mechanistic studies on the anti-inflammatory action of this compound are limited. While related compounds and natural extracts are often studied for their effects on inflammatory pathways, specific data on this compound's mechanism, such as its impact on pro-inflammatory cytokine production or key signaling pathways like NF-κB, is not yet thoroughly established. nih.govnih.gov

Antioxidant Activity

The antioxidant mechanism of this compound is attributed to its chemical structure. As an acyclic diterpene alcohol, this compound possesses two allylic alcohol groups that are easily oxidizable. nih.gov This structural feature suggests that this compound can act as an antioxidant by donating electrons or hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions. nih.gov This direct radical scavenging capability is a primary mechanism by which many antioxidants function to protect cells from oxidative stress. nih.gov

Antimicrobial Activity

This compound has been identified as a principal antibacterial agent isolated from the marine brown alga, Sargassum tortile. Its mechanism of action is primarily directed against Gram-positive bacteria. nih.gov The presence of two easily oxidizable allylic alcohol groups in its structure is believed to be crucial for its activity. nih.gov

Research indicates that this compound's antibacterial efficacy can be significantly enhanced when used in combination with antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). This suggests that the stability of this compound, which can be compromised by oxidation, is important for its function. The synergy observed, particularly against Streptococcus mutans, implies that antioxidants may protect this compound from oxidative degradation, thereby potentiating its antibacterial effect. nih.gov

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Gram Staining | Sensitivity to this compound | Reference |

|---|---|---|---|

| Propionibacterium acnes | Gram-positive | Most Sensitive | nih.gov |

| Streptococcus mutans | Gram-positive | Sensitive | nih.gov |

| Staphylococcus aureus | Gram-positive | Least Sensitive | nih.gov |

Analytical Methodologies for Crinitol Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) for Crinitol Analysis (e.g., UPLC-ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), including its ultra-high performance variant (UPLC-MS), is a powerful technique for the analysis of complex chemical compounds like this compound. LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This hyphenated technique is particularly useful for analyzing relatively polar or non-volatile compounds that are not well-suited for Gas Chromatography.

Electrospray Ionization (ESI) is a common ionization method used in conjunction with LC-MS for the analysis of compounds like this compound, allowing for the formation of ions (e.g., [M+H]⁺ or [M+Na]⁺) from the analyte in solution. ifremer.fr UPLC-ESI-MS offers enhanced speed, sensitivity, and resolution compared to traditional HPLC-MS, utilizing smaller particle sizes in the stationary phase and generating narrower peaks. waters.comrsc.org This increased performance is beneficial for the accurate quantification of analytes, even at trace concentrations. rsc.org

While specific detailed research findings on UPLC-ESI-MS specifically for this compound quantification were not extensively detailed in the search results, the general principles and applications of UPLC-ESI-MS for the analysis of natural products and metabolites extracted from marine organisms are well-established. ifremer.frfrontiersin.org The technique is capable of providing both quantitative data through methods like Multiple Reaction Monitoring (MRM) and structural information through MS/MS fragmentation. frontiersin.orgresearchgate.net The sensitivity of UPLC-MS/MS can be significantly higher than traditional HPLC-VWD for certain compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of this compound and its related metabolites, particularly those that are volatile or can be made volatile through derivatization. GC-MS offers high chromatographic separation power, reproducible retention times, and sensitive and selective detection. thermofisher.comshimadzu.com It is widely used in metabolomics for identifying and quantifying small molecule metabolites. thermofisher.comnih.govmdpi.com

For compounds like this compound that may not be sufficiently volatile, chemical derivatization steps, such as methoximation and silylation, are often employed to convert polar functional groups into more volatile derivatives. thermofisher.comnih.gov Electron Ionization (EI) is a common ionization method in GC-MS, producing characteristic and reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST, Wiley) for compound identification. thermofisher.com

GC-MS has been used in the chemical characterization of extracts from brown algae, the source of this compound. researchgate.net Studies investigating volatile oils from marine macroalgae often utilize GC-MS for the identification and determination of volatile metabolites. researchgate.netdntb.gov.ua While direct detailed protocols for this compound quantification by GC-MS were not prominently featured, the technique's capability in analyzing terpenoids and other lipophilic compounds found in algae suggests its applicability for this compound and its potential metabolic products. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation, identification, and quantification of chemical compounds, including natural products like this compound. labinsights.nl HPLC is widely applied for testing the purity of substances and determining their concentration in various samples. labinsights.nlresearchgate.net

For assessing the purity of a compound like this compound using HPLC, several approaches can be employed, including normalization procedures based on peak area analysis or methods comparing the peak area of the analyte to that of a known standard or reference. researchgate.net Preparative HPLC (Prep-HPLC) is a variant used for purifying compounds on a larger scale, allowing for the isolation of high-purity substances. researchgate.net

HPLC has been used in studies involving the analysis and purification of compounds from marine algae. researchgate.netifremer.fr The purity of isolated compounds can be confirmed by techniques including HPLC. research-solution.com Quantitative analysis using HPLC typically involves preparing standard solutions of known concentrations, running them through the HPLC system to generate a calibration curve, and then using this curve to determine the concentration of the analyte in the sample based on its peak area or height. researchgate.net

Spectrophotometric and Fluorometric Assays for this compound (if applicable)

Spectrophotometric and fluorometric assays are analytical methods that utilize the interaction of light with a substance to determine its concentration or properties. Spectrophotometry measures the absorbance or transmission of light at specific wavelengths, while fluorometry measures the fluorescence emitted by a substance after excitation with light.

While spectrophotometric methods are commonly used for the determination of various substances, including pigments like chlorophylls (B1240455) and total free phenols in algae extracts, and for assays measuring antioxidant activity, direct evidence of specific spectrophotometric or fluorometric assays developed specifically for the direct quantification of this compound was not found in the provided search results. tandfonline.comfspublishers.orgscirp.orgndsu.edu

Spectrophotometric assays often rely on the analyte having a distinct chromophore (a group that absorbs light) or reacting with a chromogenic reagent to form a light-absorbing product. scirp.org Fluorometric assays require the analyte to be fluorescent or to participate in a reaction that produces a fluorescent product. mblbio.comnih.govabcam.com

Given this compound's structure as a diterpene alcohol with double bonds, it might exhibit some UV absorbance, potentially allowing for detection by UV-Vis spectrophotometry coupled with chromatography (e.g., as a detector in HPLC). However, the sensitivity and specificity of such a method for this compound alone would depend on the presence of other co-eluting compounds in a complex sample matrix. The search results did not provide specific details on the UV absorbance profile of this compound or its suitability for direct spectrophotometric quantification in crude extracts.

Similarly, while fluorometric assays are used for quantifying various biological activities or specific molecules, there was no indication in the search results of a dedicated fluorometric assay for this compound itself. mblbio.comnih.govabcam.com Therefore, based on the available information, spectrophotometric and fluorometric assays are not explicitly reported as primary methods for the direct quantification or detection of this compound, although spectrophotometric methods are used in broader analyses of algal extracts where this compound might be present alongside other compounds.

Future Directions and Emerging Research Avenues for Crinitol

Chemoinformatic and Computational Approaches to Crinitol Research

Chemoinformatics and computational chemistry play a significant role in modern drug discovery and the study of chemical compounds by providing in silico methods to predict molecular properties, interactions, and activities. sathyabama.ac.innih.govnih.gov These approaches can help in understanding the structural features of this compound that are responsible for its observed bioactivities and guide the design of novel derivatives with enhanced properties. mdpi.comu-strasbg.fr

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (receptor) to form a stable complex. vlabs.ac.in This method helps in understanding the interaction energy and identifying potential binding sites. vlabs.ac.in Molecular dynamics simulations further explore the dynamic behavior and stability of these protein-ligand complexes over time under physiological conditions. plos.orgnih.gov

For this compound, molecular docking and dynamics simulations could be employed to:

Investigate its binding interactions with specific protein targets involved in microbial pathways, shedding light on its antimicrobial mechanisms.

Predict the binding affinity of this compound to potential therapeutic targets, exploring its therapeutic potential beyond antimicrobial activity.

Analyze the stability of this compound-target complexes, providing insights into the duration and efficacy of its interactions.

Studies on other compounds have successfully utilized these techniques to understand interactions with enzymes like acetylcholinesterase and targets involved in viral entry, demonstrating the applicability to natural products like this compound. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural features or physicochemical properties of a set of compounds with their biological activity. sathyabama.ac.inresearchgate.net This approach allows researchers to identify the key molecular descriptors influencing the activity and predict the activity of new, untested compounds based on their structure. mdpi.comresearchgate.netnih.gov

Applying QSAR modeling to this compound research could involve:

Building models based on a dataset of this compound derivatives or related diterpenes with known biological activities (e.g., antimicrobial, larvicidal). mdpi.com

Identifying the structural moieties and physicochemical properties of this compound that are crucial for its activity.

Designing novel this compound analogs with potentially improved activity profiles by modifying the structure based on QSAR predictions. nih.gov

QSAR studies have been successfully applied to various classes of compounds, including other diterpenes, to understand their structure-activity relationships and guide the design of more potent analogs. mdpi.comnih.gov

Biotechnological Production of this compound and its Precursors

The traditional method of obtaining this compound involves extraction from marine algae. nih.gov Biotechnological approaches offer promising alternatives for sustainable and potentially more efficient production. This could involve:

Culturing this compound-producing algae species under optimized conditions to enhance yields.

Exploring microbial fermentation using microorganisms engineered to produce this compound or its precursors.

Investigating enzymatic synthesis pathways for the in vitro production of this compound.

Research into the biotechnological production of other natural compounds from marine organisms and plants highlights the feasibility of these approaches for sustainable sourcing.

Green Chemistry Principles in this compound Synthesis and Extraction

Adhering to green chemistry principles in the synthesis and extraction of this compound is crucial for minimizing environmental impact. mdpi.comnih.gov This involves designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Green chemistry approaches for this compound could include:

Developing extraction methods using environmentally friendly solvents (e.g., water, ethanol, supercritical fluids) instead of traditional organic solvents. gavinpublishers.comresearchgate.netpjoes.com

Exploring energy-efficient extraction techniques.

Designing synthetic routes for this compound or its analogs that utilize less toxic reagents and generate fewer byproducts. nih.gov

Investigating the use of catalysts to improve reaction efficiency and reduce waste. mdpi.com

Examples of green extraction techniques include accelerated solvent extraction and supercritical fluid extraction, which offer reduced solvent consumption and shorter extraction times. pjoes.com

Exploration of Novel Biological Applications for this compound (e.g., larvicidal, insect growth inhibition, therapeutic potential mechanisms)

While this compound is known for its antimicrobial activity, further research is needed to explore other potential biological applications. mdpi.comresearchgate.net

Potential novel applications include:

Larvicidal and Insect Growth Inhibition: Investigating the efficacy of this compound against mosquito larvae and other insect pests, potentially offering a natural alternative to synthetic insecticides. nih.govnih.govmdpi.commdpi.combiorxiv.org Studies on other natural compounds have shown promising larvicidal and insect growth inhibitory effects, sometimes involving mechanisms like acetylcholinesterase inhibition. nih.govmdpi.com

Therapeutic Potential Mechanisms: Delving deeper into the cellular and molecular mechanisms underlying this compound's biological activities. This could involve studying its interactions with specific enzymes, receptors, or signaling pathways relevant to various diseases.

Other Potential Activities: Exploring other biological properties such as antioxidant, anti-inflammatory, or antiviral effects, building upon the known bioactivities of compounds from marine algae. researchgate.netmdpi.com

Research into novel larvicidal agents often involves high-throughput screening and the study of mechanisms of action. mdpi.combiorxiv.org

Synergistic Effects of this compound with Other Agents (e.g., antioxidants)

Investigating the synergistic effects of this compound in combination with other compounds could lead to the development of more potent and effective formulations. researchgate.net

Potential areas of research include:

Synergy with Antioxidants: Studying whether combining this compound with known antioxidants enhances its protective effects against oxidative stress. nih.govfrontiersin.orgnih.gov This is particularly relevant given the potential for oxidative stress in various diseases and the reported antioxidant activities of other compounds from marine sources. researchgate.netmdpi.com

Synergy with Antimicrobials: Assessing if this compound exhibits synergistic effects when used in combination with conventional antibiotics or antifungal agents, potentially helping to combat drug resistance.

Synergy in Larvicidal Applications: Exploring combinations of this compound with other natural or synthetic compounds to enhance larvicidal efficacy and potentially reduce the required concentration of each agent.

Studies on synergistic effects of antioxidants and other natural compounds have shown enhanced protective effects in various models. nih.govfrontiersin.orgnih.gov

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as metabolomics, transcriptomics, and proteomics, holds significant potential for advancing this compound research. These high-throughput technologies provide comprehensive insights into biological systems at the molecular level. mdpi.comcambridgeconsultants.comhumanspecificresearch.orgkth.se

Metabolomics: Metabolomics, the comprehensive analysis of metabolites within biological samples, can be used to understand the metabolic pathways involved in the biosynthesis of this compound in algae. tandfonline.comtandfonline.comhumanspecificresearch.org Comparative metabolomic studies of different Cystoseira species, for example, have revealed diverse metabolic profiles, including terpenoids like this compound. tandfonline.comtandfonline.com Applying metabolomics could help identify the specific environmental conditions or genetic factors that influence this compound production, potentially leading to optimized cultivation or extraction methods.

Transcriptomics: Transcriptomics involves the analysis of RNA transcripts and can reveal gene expression patterns. humanspecificresearch.org In the context of this compound, transcriptomic studies could identify the genes involved in the biosynthetic pathway of this compound in algae. nih.gov Understanding the regulation of these genes could provide strategies for enhancing this compound yield through genetic or environmental manipulation. Transcriptomics has been used in studies of marine organisms to understand responses to environmental changes and identify genes related to the production of secondary metabolites. dntb.gov.uacsic.es

Proteomics: Proteomics is the large-scale study of proteins and their functions. humanspecificresearch.org This technology could be applied to identify the enzymes involved in the biosynthesis of this compound. nih.govmdpi.commdpi.com By analyzing the protein profiles of this compound-producing organisms under different conditions, researchers could gain insights into the enzymatic machinery responsible for its synthesis and potentially identify targets for metabolic engineering to increase production.

Integrating data from these omics technologies can provide a holistic understanding of the biological systems producing this compound. mdpi.comhumanspecificresearch.org This multi-omics approach can help connect genetic information to metabolic outputs and protein functions, offering a more complete picture of this compound biosynthesis and its biological roles. mdpi.com While omics technologies are primarily research tools currently, their increasing use in identifying biomarkers and understanding biological pathways suggests their growing importance in natural product research. nih.gov

Q & A

Q. What methodologies are recommended for isolating and characterizing Crinitol from natural sources?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like flash chromatography or HPLC for purification. Characterization requires spectroscopic methods:

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) or broad-spectrum cytotoxicity screens (e.g., MTT assay on cancer cell lines). Key considerations:

- Use positive controls (e.g., doxorubicin for cytotoxicity).

- Validate dose-response curves (IC₅₀ calculations) with triplicate replicates.

- Include solvent controls (e.g., DMSO) to rule out artifacts.

Document protocols per NIH preclinical guidelines for reproducibility .

Q. What experimental frameworks are used to assess this compound’s pharmacokinetics in animal models?

- Methodological Answer : Employ a crossover design with pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC):

- Administer this compound intravenously/orally to rodents.

- Collect plasma samples at timed intervals (0–24 hrs).

- Quantify via LC-MS/MS with calibration standards.

Analyze data using non-compartmental models (e.g., Phoenix WinNonlin). Report adherence to ARRIVE guidelines for animal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s pharmacological effects?

- Methodological Answer : Address discrepancies through:

- Systematic review : Use PRISMA guidelines to aggregate studies, noting variations in dose, model systems, and endpoints .

- Orthogonal validation : Replicate key findings using alternative assays (e.g., CRISPR-edited cell lines to confirm target specificity).

- Meta-analysis : Statistically synthesize data from heterogeneous studies (fixed/random-effects models) to identify consensus mechanisms .

Q. What strategies optimize the synthetic yield of this compound in laboratory settings?

- Methodological Answer : Improve yield via:

- Retrosynthetic analysis : Prioritize convergent synthesis over linear routes.

- Catalytic optimization : Screen catalysts (e.g., organocatalysts for stereoselectivity) under varying temperatures/pressures.

- Process analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress.

Report yields against theoretical maxima and characterize intermediates rigorously .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

- Methodological Answer : Integrate datasets from:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-HRMS to map metabolic pathway perturbations.

- Network pharmacology : Use tools like STRING or Cytoscape to link targets to pathways.

Validate findings with siRNA knockdown or transgenic models. Ensure data deposition in public repositories (e.g., GEO, MetaboLights) .

Key Methodological Considerations

- Literature Reviews : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring alignment with gaps identified via systematic searches in PubMed, Scopus, and Connected Papers .

- Data Contradictions : Apply triangulation (cross-validating methods/theories) and sensitivity analysis to assess robustness of conclusions .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite protocols from journals like Beilstein Journal of Organic Chemistry .

Note: Avoid unreliable sources (e.g., BenchChem); prioritize peer-reviewed databases and institutional repositories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.